2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide
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Description
2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide is a useful research compound. Its molecular formula is C21H17ClN4O4S and its molecular weight is 456.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to interact with various targets including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
Based on the structural similarity to imidazo[1,2-a]pyridines, it can be hypothesized that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridines, which are structurally similar, have been reported to affect various biochemical pathways, including those involved in cell cycle regulation, neurotransmission, and calcium signaling .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability and are rapidly metabolized .
Result of Action
Similar compounds have been reported to induce apoptosis and inhibit cell growth .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
N'-(2-chlorophenyl)sulfonyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S/c1-30-16-9-6-14(7-10-16)18-13-26-12-15(8-11-20(26)23-18)21(27)24-25-31(28,29)19-5-3-2-4-17(19)22/h2-13,25H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRNKKLIFQKWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NNS(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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